REACTION_CXSMILES
|
[F:1][C:2]([P:8](Cl)[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])([F:7])[C:3]([F:6])([F:5])[F:4].C([SnH](CCCC)CCCC)CCC>BrCCCCCCBr>[F:7][C:2]([PH:8][C:9]([F:14])([F:15])[C:10]([F:11])([F:12])[F:13])([F:1])[C:3]([F:6])([F:5])[F:4]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)P(C(C(F)(F)F)(F)F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(C(F)(F)C(F)(F)F)(C(F)(F)C(F)(F)F)Cl
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SnH](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
BrCCCCCCBr
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatile compounds are subsequently removed under dynamic vacuum conditions
|
Type
|
CUSTOM
|
Details
|
−30° C., −78° C. and −196° C
|
Type
|
CUSTOM
|
Details
|
at −196° C.
|
Type
|
CUSTOM
|
Details
|
is stable at room temperature under inert-gas conditions
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(F)(F)F)(F)PC(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |